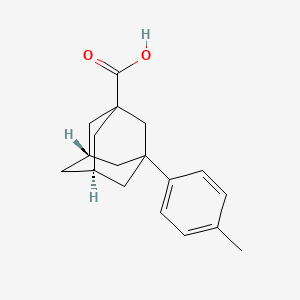

1-(p-Tolyl)-3-adamantanecarboxylicaci

Description

Historical Context and Significance of Adamantane (B196018) Scaffolds in Chemical Research

Adamantane, a hydrocarbon with the formula C₁₀H₁₆, is the simplest diamondoid—a compound whose carbon framework is a subsection of the diamond lattice. chemicalbook.com This unique, rigid, and stress-free cage-like structure has captivated chemists since its existence was first postulated in 1924. chemicalbook.com It was first isolated from petroleum in 1933 by Czech chemists S. Landa and V. Machacek, and its first laboratory synthesis was achieved by Vladimir Prelog in 1941. dntb.gov.uanih.gov However, the field of adamantane chemistry only began to flourish after P. R. Schleyer discovered an efficient Lewis-acid catalyzed rearrangement for its synthesis, making the scaffold widely available for research. nih.gov

Overview of Adamantanecarboxylic Acids: Structure and Synthetic Utility

Adamantanecarboxylic acids are derivatives of adamantane that feature one or more carboxylic acid (-COOH) groups attached to the cage structure. The simplest and most common of these is 1-adamantanecarboxylic acid. nih.gov The carboxylic acid group provides a reactive handle that allows the adamantane scaffold to be incorporated into a wide array of more complex molecules.

The synthesis of adamantanecarboxylic acids is most famously achieved through the Koch-Haaf reaction. orgsyn.orgresearchgate.net This method typically involves treating adamantane or a derivative like 1-bromoadamantane (B121549) with formic acid in the presence of a strong acid, such as sulfuric acid, to directly carboxylate a tertiary carbon on the adamantane cage. orgsyn.orgresearchgate.net

The synthetic utility of adamantanecarboxylic acids is extensive. They serve as crucial intermediates in the production of other adamantane derivatives, such as amides, esters, and more complex pharmacologically active compounds. nih.govgoogle.com For instance, 1-adamantanecarboxylic acid is a key intermediate in the production of some antiviral agents. mdpi.com Beyond pharmaceuticals, these compounds are used as stabilizers for nanoparticles, as building blocks for coordination polymers and metal-organic frameworks, and as molecular probes to study biological interactions. sigmaaldrich.commdpi.com Some derivatives have also been investigated for their own biological activities, including antibacterial and anticonvulsant properties. nih.govnih.gov

Rationale for Investigating 1-(p-Tolyl)-3-adamantanecarboxylic acid

The investigation into specific, multi-substituted adamantane derivatives like 1-(p-Tolyl)-3-adamantanecarboxylic acid is driven by the principles of rational drug design and molecular exploration. nih.govpublish.csiro.au The rationale for synthesizing and studying this particular compound stems from the desire to combine the unique properties of the adamantane scaffold with those of an aryl (p-tolyl) group and a carboxylic acid function.

The key motivations for this line of research include:

Enhanced Lipophilicity and Three-Dimensionality : The adamantane core provides a bulky, lipophilic, and rigidly defined three-dimensional structure. dntb.gov.uapensoft.net This is a desirable feature in modern drug discovery, which seeks to move beyond flat, two-dimensional molecules to better interact with complex biological targets. dntb.gov.ua

Introduction of Aromatic Interactions : The p-tolyl group (a benzene (B151609) ring substituted with a methyl group) introduces the potential for specific aromatic interactions, such as π-π stacking or hydrophobic interactions, with amino acid residues in a protein's binding site.

Defined Vectorial Arrangement : The 1,3-disubstitution pattern on the adamantane cage places the p-tolyl group and the carboxylic acid group at a fixed, predictable distance and orientation from each other. This rigid arrangement allows researchers to probe the structural requirements of a biological target with high precision. publish.csiro.au

Modulation of Biological Activity : By combining these distinct chemical moieties, researchers aim to create novel compounds with unique pharmacological profiles. The bulky, lipophilic adamantane-aryl portion can anchor the molecule in a binding pocket, while the carboxylic acid can act as a hydrogen bond donor/acceptor or form ionic interactions, potentially leading to potent and selective biological activity. google.com

In essence, 1-(p-Tolyl)-3-adamantanecarboxylic acid represents a carefully designed molecular probe. Its synthesis and study are part of a broader effort to systematically explore how different functional groups, arranged in precise three-dimensional orientations on a rigid scaffold, can influence interactions with biological systems to discover new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of 1-(p-Tolyl)-3-adamantanecarboxylic acid and Related Compounds. Data sourced from multiple chemical databases and research articles.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Known Physical Properties |

| Adamantane | C₁₀H₁₆ | 136.24 | 281-23-2 | White crystalline solid, high melting point (270 °C) chemicalbook.com |

| 1-Adamantanecarboxylic acid | C₁₁H₁₆O₂ | 180.24 | 828-51-3 | White powder, Melting point: 172-174 °C mdpi.combschem.com |

| 1-(p-Tolyl)-3-adamantanecarboxylic acid | C₁₈H₂₂O₂ | 270.37 | 56531-69-2 | Density: ~1.219 g/cm³ chemicalbook.comcymitquimica.com |

Structure

3D Structure

Properties

Molecular Formula |

C18H22O2 |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(5S,7R)-3-(4-methylphenyl)adamantane-1-carboxylic acid |

InChI |

InChI=1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20)/t13-,14+,17?,18? |

InChI Key |

UWPMIBVQZDSYNA-MWABVPJASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C23C[C@H]4C[C@@H](C2)CC(C4)(C3)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 P Tolyl 3 Adamantanecarboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(p-Tolyl)-3-adamantanecarboxylic acid reveals two primary strategic disconnections, centered on the formation of the carbon-carbon bond between the adamantane (B196018) core and the p-tolyl group, and the carbon-carbon bond of the carboxylic acid moiety.

Strategy A: Carboxylation of a p-Tolyl Adamantane Precursor

This approach involves the initial introduction of the p-tolyl group onto the adamantane scaffold, followed by a subsequent carboxylation reaction at the 3-position. The key disconnection is the C-COOH bond.

Target Molecule: 1-(p-Tolyl)-3-adamantanecarboxylic acid

Disconnection: C-COOH bond

Synthetic Precursor: 1-(p-Tolyl)adamantane

This strategy relies on the feasibility of a regioselective carboxylation of 1-(p-Tolyl)adamantane. The p-tolyl group, being an electron-donating group, could potentially influence the reactivity of the remaining bridgehead positions.

Strategy B: Arylation of an Adamantane Carboxylic Acid Precursor

Alternatively, the synthesis can commence with an adamantane derivative already bearing a carboxylic acid (or a precursor group), followed by the introduction of the p-tolyl group at a vacant bridgehead position. The key disconnection here is the C-Aryl bond.

Target Molecule: 1-(p-Tolyl)-3-adamantanecarboxylic acid

Disconnection: C-Aryl bond

Synthetic Precursor: 1-Adamantanecarboxylic acid or a derivative thereof.

This approach hinges on the ability to perform a selective arylation on an adamantane core that is already substituted with a deactivating carboxyl group. The success of this strategy would depend on the reaction conditions overcoming the deactivating effect of the carboxylic acid. A recent study demonstrated the synthesis of 3-(azol-1-yl)-1-adamantanecarboxylic acids starting from 1-adamantanecarboxylic acid, where a nucleophilic substitution occurs at the 3-position under strongly acidic conditions, suggesting that functionalization of the C-3 position in the presence of a C-1 carboxylate is feasible. mdpi.comresearchgate.net

Both strategies offer plausible pathways to the target molecule, with the choice of route likely depending on the availability of starting materials, and the yields and selectivities of the key transformation steps.

Classical Synthetic Routes to Adamantane Carboxylic Acids

The synthesis of adamantane carboxylic acids has been extensively studied, with two classical methods being particularly prominent: the Koch-Haaf carboxylation and Friedel-Crafts acylation. These methods can be adapted for the synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic acid.

Koch-Haaf Carboxylation Variants

The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid. orgsyn.org A common variant employs formic acid as the source of carbon monoxide. orgsyn.org This reaction proceeds via a carbocation intermediate, which is readily formed at the bridgehead position of the adamantane cage.

For the synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic acid via Strategy A, 1-(p-tolyl)adamantane would be the substrate. The reaction would proceed through the formation of the 3-(p-tolyl)adamantyl-1-cation, which is then trapped by carbon monoxide (generated in situ from formic acid) and subsequently hydrolyzed to yield the carboxylic acid.

A general procedure for the Koch-Haaf carboxylation of adamantane involves treating the adamantane substrate with formic acid in an excess of concentrated sulfuric acid. orgsyn.org The reaction is typically exothermic and requires careful temperature control.

| Reactant | Reagents | Conditions | Product |

| 1-(p-Tolyl)adamantane (proposed) | HCOOH, H₂SO₄ | Low temperature, then room temperature | 1-(p-Tolyl)-3-adamantanecarboxylic acid |

| 1-Adamantanol | HCOOH, H₂SO₄ | Room temperature | 1-Adamantanecarboxylic acid |

| 1-Bromoadamantane (B121549) | HCOOH, H₂SO₄ | Not specified | 1-Adamantanecarboxylic acid |

Table 1: Proposed and Known Koch-Haaf Carboxylation Reactions for Adamantane Derivatives

Friedel-Crafts Acylation Approaches

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and can be applied to adamantane derivatives. wikipedia.org For the synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic acid, two main Friedel-Crafts approaches can be envisioned.

Intermolecular Friedel-Crafts Arylation: Following Strategy B, 1-adamantanecarboxylic acid could be reacted with toluene (B28343) in the presence of a Lewis acid catalyst. However, the deactivating nature of the carboxylic acid group might hinder this reaction. A more viable approach would be to use a more reactive derivative, such as 1-adamantanecarbonyl chloride, and then perform the Friedel-Crafts reaction with toluene. This would lead to the formation of a ketone, which would then require reduction and subsequent oxidation of the other bridgehead position to yield the target carboxylic acid.

A more direct route would involve the Friedel-Crafts reaction of 1-bromoadamantane with toluene to form 1-(p-tolyl)adamantane, which can then be carboxylated as described in the Koch-Haaf section.

Intramolecular Friedel-Crafts Reactions: While not directly applicable to the synthesis of the target molecule, intramolecular Friedel-Crafts reactions are important in the synthesis of polycyclic compounds containing the adamantane core. masterorganicchemistry.com

| Adamantane Derivative | Arylating/Acylating Agent | Catalyst | Product |

| 1-Bromoadamantane | Toluene | AlCl₃ (typical) | 1-(p-Tolyl)adamantane |

| 1-Adamantanecarbonyl chloride | Toluene | AlCl₃ (typical) | 1-Adamantyl p-tolyl ketone |

Table 2: Plausible Friedel-Crafts Reactions for the Synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic Acid Precursors

Advanced and Stereoselective Synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic acid Precursors

Recent advancements in synthetic methodology offer more sophisticated approaches to the synthesis of disubstituted adamantanes. While stereoselectivity is not a concern for the achiral 1-(p-Tolyl)-3-adamantanecarboxylic acid, methods that offer high regioselectivity are of great interest.

The synthesis of 1,2-disubstituted adamantane derivatives has been achieved through the construction of the adamantane framework from bicyclic precursors. nih.gov While this provides access to substitution patterns not easily achieved by direct functionalization, it is a more complex and lengthy approach.

A more relevant advanced method involves the direct C-H functionalization of the adamantane core. For instance, the synthesis of 3-(azol-1-yl)-1-adamantanecarboxylic acids was achieved by reacting 1-adamantanecarboxylic acid with various azoles in concentrated sulfuric acid. mdpi.comresearchgate.net This demonstrates that under strongly acidic conditions, the 3-position of 1-adamantanecarboxylic acid is susceptible to substitution. A similar strategy could potentially be employed for the introduction of a p-tolyl group, although this would require a suitable electrophilic toluene equivalent that is stable under such harsh conditions.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. For the synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic acid, several factors should be considered for both the Koch-Haaf and Friedel-Crafts routes.

For the Koch-Haaf Carboxylation:

Acid Concentration: The concentration of sulfuric acid is critical. For the carboxylation of 1-adamantanol, acid concentrations of 95-98% are reported to be satisfactory, with yields decreasing at lower concentrations. orgsyn.org

Temperature Control: The reaction is highly exothermic, and maintaining a low temperature during the addition of formic acid is essential to prevent charring and the formation of byproducts.

Reaction Time: Sufficient reaction time is necessary for the completion of the carboxylation.

Solvent: The use of a co-solvent like carbon tetrachloride or cyclohexane (B81311) can improve the solubility of the adamantane substrate. orgsyn.org

For the Friedel-Crafts Arylation:

Catalyst Choice and Stoichiometry: The choice of Lewis acid (e.g., AlCl₃, FeCl₃) and its molar ratio to the reactants can significantly impact the reaction outcome.

Solvent: An inert solvent such as carbon disulfide or a chlorinated hydrocarbon is typically used.

Temperature: The reaction temperature can influence the regioselectivity and the extent of side reactions.

| Parameter | Koch-Haaf Carboxylation | Friedel-Crafts Arylation |

| Catalyst | Concentrated H₂SO₄ | Lewis Acids (e.g., AlCl₃, FeCl₃) |

| Temperature | Low temperature initially, then room temp. | Varies depending on reactants |

| Solvent | Often neat, or with CCl₄/Cyclohexane | Inert solvents (e.g., CS₂, CH₂Cl₂) |

| Key Consideration | Exothermic nature, acid concentration | Catalyst activity, substrate reactivity |

Table 3: Key Reaction Parameters for Optimization

Purification Techniques for Synthetic Intermediates and Final Product

The purification of adamantane carboxylic acids and their precursors is essential to obtain a product of high purity. Common techniques include recrystallization, extraction, and chromatography.

For the final product, 1-(p-Tolyl)-3-adamantanecarboxylic acid, which is expected to be a solid, recrystallization from a suitable solvent or solvent mixture would be the primary method of purification. The choice of solvent will depend on the solubility of the product and any impurities.

A general procedure for the purification of carboxylic acids involves the following steps: google.com

Extraction: The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., NaOH or NaHCO₃) to convert the carboxylic acid into its water-soluble salt. This separates it from neutral and basic impurities.

Acidification: The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

Filtration and Washing: The precipitated acid is collected by filtration and washed with water to remove any remaining salts.

Drying: The purified acid is then dried under vacuum.

For intermediates such as 1-(p-tolyl)adamantane, which is a non-polar hydrocarbon, purification can be achieved by column chromatography on silica (B1680970) gel, followed by recrystallization.

The purification of adamantane carboxylic acids can also be achieved through esterification to their methyl or ethyl esters, which are often more amenable to distillation or chromatography. Subsequent hydrolysis of the purified ester regenerates the pure carboxylic acid. orgsyn.org

| Compound Type | Primary Purification Method | Secondary Purification Method |

| 1-(p-Tolyl)adamantane | Column Chromatography | Recrystallization |

| 1-(p-Tolyl)-3-adamantanecarboxylic acid | Recrystallization | Acid-base extraction |

| Methyl 1-(p-Tolyl)-3-adamantanecarboxylate | Distillation/Chromatography | - |

Table 4: Purification Techniques for Key Compounds

Advanced Structural Elucidation and Theoretical Characterization

Vibrational Spectroscopy Applications in Conformational Analysis (e.g., IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and conformational properties of 1-(p-Tolyl)-3-adamantanecarboxylic acid. While a specific experimental spectrum for this compound is not widely available in the literature, its vibrational characteristics can be reliably predicted based on the analysis of its constituent moieties: the adamantane (B196018) core, the carboxylic acid, and the p-tolyl group.

The adamantane cage itself gives rise to a series of characteristic C-H and C-C stretching and bending vibrations. The carboxylic acid group is particularly prominent in IR spectra. It typically displays a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common to carboxylic acids in the solid state. The carbonyl (C=O) stretching vibration appears as a strong, sharp band around 1700 cm⁻¹. nist.gov The p-tolyl group introduces vibrations characteristic of a 1,4-disubstituted benzene (B151609) ring, including aromatic C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1610-1450 cm⁻¹ region. vscht.cz

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic ring and the adamantane skeleton are often strong, allowing for a detailed analysis of the molecular backbone. researchgate.net Conformational analysis of carboxylic acids can sometimes distinguish between different rotamers (e.g., syn and anti conformers), although these are often rapidly interconverting in solution at room temperature. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for 1-(p-Tolyl)-3-adamantanecarboxylic acid

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman | Medium |

| 3300 - 2500 | Carboxylic Acid O-H Stretch (H-bonded) | IR | Strong, Broad |

| 2960 - 2850 | Adamantane C-H Stretch | IR, Raman | Strong |

| ~1700 | Carboxylic Acid C=O Stretch (Dimer) | IR | Very Strong |

| ~1610, ~1510 | Aromatic C=C Ring Stretch | IR, Raman | Medium-Strong |

| ~1450 | CH₂ Scissoring (Adamantane) | IR | Medium |

| ~1300 | C-O Stretch / O-H Bend Couple | IR | Medium |

| ~920 | Out-of-plane O-H Bend (Dimer) | IR | Medium, Broad |

| ~815 | Aromatic C-H Out-of-plane Bend (p-subst.) | IR | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in organic molecules. For 1-(p-Tolyl)-3-adamantanecarboxylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques provides an unambiguous structural assignment.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The carboxylic acid proton would appear as a broad singlet far downfield, typically above 10 ppm. The p-tolyl group would present a characteristic AA'BB' system for its aromatic protons, appearing as two doublets in the 7.0-7.5 ppm range, and a sharp singlet for the methyl protons around 2.3 ppm. The protons on the adamantane cage would produce a series of complex, overlapping multiplets in the 1.5-2.5 ppm region, reflecting the different chemical environments of the bridgehead (CH) and methylene (B1212753) (CH₂) protons in the substituted cage. nih.govchemicalbook.com

The ¹³C NMR spectrum provides complementary information. Key signals would include the carboxyl carbon (~180 ppm), the aromatic carbons (125-145 ppm), the quaternary carbons of the adamantane cage and the tolyl group, the various CH and CH₂ carbons of the adamantane skeleton, and the methyl carbon of the tolyl group (~21 ppm). nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for 1-(p-Tolyl)-3-adamantanecarboxylic acid

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (COOH) | > 10.0 | Broad Singlet |

| Aromatic (Tolyl, H adjacent to C-Adamantyl) | ~7.3 | Doublet |

| Aromatic (Tolyl, H adjacent to CH₃) | ~7.1 | Doublet |

| Methyl (Tolyl CH₃) | ~2.3 | Singlet |

| Adamantane (CH, CH₂) | 1.5 - 2.5 | Multiplets |

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-(p-Tolyl)-3-adamantanecarboxylic acid

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C OOH) | ~180 |

| Aromatic (C -Adamantyl) | ~145 |

| Aromatic (C -CH₃) | ~137 |

| Aromatic (C H) | 125 - 130 |

| Adamantane (C -COOH) | ~40 |

| Adamantane (C -Tolyl) | ~38 |

| Adamantane (CH, CH₂) | 28 - 48 |

| Methyl (Tolyl C H₃) | ~21 |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the complex structure of 1-(p-Tolyl)-3-adamantanecarboxylic acid by establishing through-bond connectivities. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the coupling networks within the adamantane cage and to confirm the coupling between the ortho and meta protons on the p-tolyl ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals corresponding to the various CH, CH₂, and CH₃ groups in the molecule. youtube.comwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure, as it shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would definitively link the separate fragments of the molecule. For instance, correlations would be expected between the aromatic protons of the tolyl group and the C3 quaternary carbon of the adamantane cage. Likewise, protons on the adamantane cage adjacent to C1 would show a correlation to the carboxyl carbon, confirming the position of both substituents. youtube.comwikipedia.org

X-ray Crystallography: Investigating Solid-State Architecture and Supramolecular Interactions

X-ray crystallography provides the ultimate proof of structure by mapping the precise positions of atoms in the solid state. This technique would not only confirm the molecular connectivity but also reveal how the molecules pack together, governed by intermolecular forces.

For carboxylic acids, the most dominant and predictable intermolecular interaction is the formation of a robust hydrogen-bonded dimer. cdnsciencepub.com It is highly probable that 1-(p-Tolyl)-3-adamantanecarboxylic acid would crystallize as centrosymmetric dimers, with two molecules linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in organic solids. Adamantane derivatives are known to exhibit polymorphism, where different crystallization conditions (e.g., solvent, temperature) can lead to varied packing arrangements and stabilities. researchgate.net For 1-(p-Tolyl)-3-adamantanecarboxylic acid, it is conceivable that different polymorphs could arise from variations in how the bulky substituents interdigitate or stack.

The study of such systems is part of the broader field of crystal engineering, which seeks to design and control the formation of solid-state architectures. arxiv.orgresearchgate.net The adamantane moiety is frequently used as a "tecton" or building block in crystal engineering due to its rigidity and predictable aggregation behavior, making it a valuable component for constructing robust supramolecular assemblies. nih.govacs.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For 1-(p-Tolyl)-3-adamantanecarboxylic acid (Molecular Formula: C18H22O2, Molecular Weight: 270.37 g/mol ), electron ionization mass spectrometry (EI-MS) would confirm the molecular weight via the detection of the molecular ion (M•+) at a mass-to-charge ratio (m/z) of 270. bschem.comchemicalbook.com

The molecular ions generated in the ionization chamber are energetically unstable and undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org Only the charged particles are detected by the mass spectrometer, producing a unique fragmentation pattern that provides structural information. libretexts.org The fragmentation pathway of 1-(p-Tolyl)-3-adamantanecarboxylic acid is expected to be influenced by the three key structural components: the carboxylic acid group, the stable adamantane cage, and the aromatic p-tolyl group.

A plausible fragmentation pathway would involve several key cleavage events:

Loss of the Carboxyl Group: Alpha-cleavage next to the carbonyl group is common for carboxylic acids, leading to the loss of the hydroxyl radical (•OH) to form an acylium ion [M-17]+, or the loss of the entire carboxyl radical (•COOH) to form the [M-45]+ fragment. libretexts.org

Formation of the Adamantyl Cation: The adamantane structure is known to form a highly stable tertiary carbocation. A characteristic and often abundant peak in the mass spectra of adamantane derivatives is the adamantyl cation (C10H15+) at m/z 135, resulting from the cleavage of the bond connecting the adamantane cage to the p-tolyl group.

Fragmentation of the Aromatic Moiety: Cleavage of the benzylic bond could lead to the formation of a tolyl cation (m/z 91) or a tropylium (B1234903) ion (m/z 91) through rearrangement, which is a common feature in the mass spectra of alkylbenzenes.

Loss of the p-Tolyl Group: Fragmentation can occur where the molecular ion loses the p-tolyl group to generate a fragment corresponding to the 3-carboxy-adamantyl cation at m/z 179.

The relative abundance of these fragments depends on the stability of the resulting ions, with pathways leading to more stable carbocations being favored. libretexts.org

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 270 | [C18H22O2]•+ | Molecular Ion (M•+) |

| 253 | [C18H21O]+ | Loss of hydroxyl radical (•OH) from the carboxylic acid group. |

| 225 | [C17H21]+ | Loss of carboxyl radical (•COOH) from the molecular ion. |

| 179 | [C11H15O2]+ | Loss of p-tolyl radical (•C7H7) from the molecular ion. |

| 135 | [C10H15]+ | Cleavage of the C-C bond between the adamantane and p-tolyl groups, forming the stable 1-adamantyl cation. |

| 91 | [C7H7]+ | Formation of the tolyl cation or rearrangement to the more stable tropylium ion. |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Carboxyl Group: Esterification, Amidation, and Reduction

The carboxyl group is the most accessible functional group for transformations in 1-(p-Tolyl)-3-adamantanecarboxylic acid. It undergoes standard reactions such as esterification, amidation, and reduction, although the steric bulk of the adjacent 3-(p-tolyl)adamantyl group can influence reaction rates and conditions.

Esterification: Ester derivatives are commonly synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org Due to the steric hindrance imposed by the adamantane (B196018) cage, this reaction may require elevated temperatures or longer reaction times compared to less bulky carboxylic acids. An alternative method involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding 1-(p-tolyl)-3-adamantanecarbonyl chloride. This highly electrophilic intermediate readily reacts with alcohols, even sterically hindered ones, to form esters in high yield. researchgate.netmsu.edu

For example, 1-adamantanecarboxylic acid can be converted to its methyl ester by refluxing with methanol (B129727) and sulfuric acid. orgsyn.org A similar approach would be applicable to the title compound.

Amidation: The synthesis of amides from 1-(p-Tolyl)-3-adamantanecarboxylic acid is a key strategy for creating derivatives with potential biological activity. nih.gov The direct reaction between the carboxylic acid and an amine is generally inefficient as it forms a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgkhanacademy.org Therefore, coupling agents are typically employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. khanacademy.orgfishersci.co.uk

Alternatively, the acid can first be converted to its acyl chloride, which then reacts smoothly with primary or secondary amines to yield the desired amide. fishersci.co.uk This two-step process is often high-yielding and applicable to a wide range of amines. For instance, 1-adamantanecarboxamide (B26532) has been successfully synthesized from adamantane-1-carboxylic acid by first converting it to an activated intermediate with ethyl chloroformate, followed by reaction with ammonium hydroxide. researchgate.net

Reduction: The carboxyl group can be reduced to a primary alcohol, yielding [3-(p-tolyl)adamantan-1-yl]methanol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively reducing the acid to the corresponding alcohol. msu.edu The reaction proceeds via a nucleophilic acyl substitution by a hydride ion, followed by further reduction of the intermediate aldehyde. Milder reducing agents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids directly.

The general reaction schemes for these transformations are summarized in the table below.

| Reaction Type | Reagents | Product Type | General Mechanism |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Acid-catalyzed nucleophilic acyl substitution libretexts.org |

| Amidation (via coupling agent) | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | Amide | Activation of carboxyl group followed by nucleophilic attack khanacademy.org |

| Amidation (via acyl chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Amide | Formation of acyl chloride followed by nucleophilic acyl substitution fishersci.co.uk |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Nucleophilic hydride attack msu.edu |

Transformations Involving the Adamantane Cage and Tolyl Moiety

While the carboxyl group is the primary site of reactivity, the adamantane cage and the p-tolyl group can also undergo functionalization, typically under more forcing conditions.

The adamantane cage consists of tertiary (bridgehead) and secondary (methylene) C-H bonds. The tertiary C-H bonds at the bridgehead positions are more reactive towards radical and cationic functionalization due to the increased stability of the resulting intermediates. nih.gov The C-1 and C-3 positions of the parent adamantane are electronically equivalent and are preferred sites of substitution. In 1-(p-Tolyl)-3-adamantanecarboxylic acid, these positions are already substituted. The remaining two bridgehead positions (C-5 and C-7) are potential sites for further functionalization.

Studies on 1-adamantanecarboxylic acid have shown that C-H functionalization at the C-3 position is feasible. For example, reaction with azoles in concentrated sulfuric acid leads to the formation of 3-(azol-1-yl)-1-adamantanecarboxylic acids. nih.gov This reaction proceeds via the formation of a tertiary adamantyl carbocation, which is then attacked by the nucleophilic azole. nih.gov This demonstrates the susceptibility of the bridgehead C-H bonds to electrophilic substitution, even when deactivated by a carboxyl group. nih.gov For the title compound, functionalization would be expected to occur at the C-5 or C-7 positions under similar conditions.

The p-tolyl group is an activated aromatic ring and is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The methyl group is an ortho, para-directing activator due to hyperconjugation and its electron-donating inductive effect. makingmolecules.com The large adamantyl substituent at the para position provides significant steric hindrance, meaning that electrophilic attack will occur predominantly at the two equivalent ortho positions (relative to the methyl group). makingmolecules.com

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation (e.g., RCOCl/AlCl₃). wikipedia.org These reactions would introduce a new substituent onto the aromatic ring, providing a route to a wide array of new derivatives. For instance, nitration would be expected to yield 1-(4-methyl-3-nitrophenyl)-3-adamantanecarboxylic acid as the major product. It has been noted that pyrenyladamantanes can be readily functionalized via electrophilic substitution, supporting the feasibility of such reactions on the tolyl moiety of the title compound. nih.gov

Mechanisms of Key Reactions and Kinetic Studies

The Fischer esterification proceeds via a multistep addition-elimination mechanism. libretexts.org The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon. acs.org The steric bulk of the 3-(p-tolyl)adamantyl group would be expected to decrease the reaction rate by hindering the approach of the alcohol nucleophile to the carbonyl center.

Amidation reactions using coupling agents like DCC also follow an addition-elimination pathway. The carboxylic acid first adds to the carbodiimide, forming the reactive O-acylisourea intermediate. This activation step is followed by the nucleophilic attack of the amine. khanacademy.org

The C-H activation on the adamantane cage under acidic conditions, such as the reaction with azoles, involves the formation of a tertiary carbocation at a bridgehead position. nih.gov The stability of this adamantyl cation is a key driving force for the reaction, even though the carboxyl group has a destabilizing electronic effect. nih.gov

Electrophilic aromatic substitution on the tolyl group proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The electron-donating methyl group stabilizes this intermediate when the electrophile adds to the ortho or para positions, thus directing the substitution to these sites. researchgate.net

Synthesis of Conjugates and Pro-drug Precursors

The lipophilic and rigid nature of the adamantane scaffold makes it a valuable building block in medicinal chemistry, often used to improve the pharmacokinetic properties of drugs. nih.gov 1-(p-Tolyl)-3-adamantanecarboxylic acid can serve as a scaffold for creating conjugates and pro-drug precursors.

Pro-drug Precursors: Ester and amide derivatives are classic examples of pro-drug strategies. By converting the carboxylic acid to an ester or amide, the polarity of the molecule can be modified to enhance membrane permeability. These derivatives can be designed to be stable until they reach a target tissue, where they are hydrolyzed by endogenous enzymes (e.g., esterases, amidases) to release the active carboxylic acid. The synthesis of various esters and amides of 1-adamantanecarboxylic acid for biological evaluation is a common practice. researchgate.netmdpi.com

Conjugates: The carboxylic acid functional group provides a convenient handle for covalently linking the molecule to other bioactive agents, such as peptides, to create novel conjugates. nih.gov For example, the acid could be coupled to the N-terminus of a peptide or an amino group on an amino acid side chain using standard peptide coupling chemistry. nih.gov Such conjugation can impart the lipophilic properties of the adamantane moiety to the peptide, potentially improving its cell penetration or metabolic stability. Adamantane derivatives have been successfully used as scaffolds for the multipresentation of bioactive peptides. nih.gov Recently, adamantane-fused structures have also been developed as novel carbon monoxide (CO) prodrugs, highlighting the versatility of this scaffold in drug delivery. researchgate.net

Supramolecular Chemistry and Self Assembly Research

Design Principles for Hydrogen-Bonded Assemblies

The foundation of supramolecular design lies in the predictability and directionality of non-covalent interactions, with hydrogen bonding being of primary importance. The assembly of molecules like 1-(p-Tolyl)-3-adamantanecarboxylic acid is governed by a set of well-established principles. The carboxylic acid moiety is a powerful functional group for directing assembly, typically forming a highly stable and predictable cyclic dimer structure through O-H···O hydrogen bonds.

| Design Principle | Description | Relevance to 1-(p-Tolyl)-3-adamantanecarboxylic acid |

| Primary Hydrogen Bond Donor/Acceptor | The carboxylic acid group contains a strong hydrogen bond donor (-OH) and a strong acceptor (C=O). | This group is the primary driver for self-assembly, promoting the formation of robust dimers. |

| Supramolecular Synthon | The predictable R²₂(8) cyclic motif formed by two carboxylic acid groups is a classic and robust supramolecular homosynthon. | This synthon is the most probable and stable interaction, forming the core unit of larger assemblies. |

| Steric Influence | The bulky, non-planar adamantane (B196018) cage and the p-tolyl group occupy significant space. | These groups direct the spatial arrangement of the hydrogen-bonded dimers, preventing simple close-packing and favoring more open or interdigitated structures. |

| Weak Hydrogen Bonds | C-H···O and C-H···π interactions can provide additional stabilization to the crystal lattice. | The numerous C-H bonds of the adamantane and tolyl groups can interact with oxygen atoms of the carboxylates or the π-system of the tolyl ring in adjacent molecules. |

Host-Guest Chemistry with Adamantane Derivatives (e.g., Cyclodextrin (B1172386) Inclusion Complexes)

Host-guest chemistry involves the formation of a complex between a larger "host" molecule with a binding cavity and a smaller "guest" molecule. The adamantane cage is a classic guest moiety due to its size, shape, and hydrophobicity, making it highly compatible with various molecular hosts, most notably cyclodextrins. nih.gov Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate nonpolar guests like the adamantane group in aqueous solutions. nih.govmdpi.com

The 1-(p-Tolyl)-3-adamantanecarboxylic acid molecule is an excellent candidate for forming host-guest complexes. The adamantane portion can serve as the primary binding guest, fitting snugly into the cavity of hosts like β-cyclodextrin. nih.gov The p-tolyl group can also participate in binding, potentially interacting with the rim of the cyclodextrin or a larger host cavity. The carboxylic acid group, being hydrophilic, would typically remain at the exterior of the host, interacting with the solvent or the host's outer surface. This interaction is a cornerstone of applications such as drug delivery and the creation of molecularly engineered materials. nih.gov

| Host Molecule | Guest Moiety | Key Driving Force | Potential Stoichiometry |

| β-Cyclodextrin | Adamantane | Hydrophobic effect, van der Waals interactions | 1:1, 2:2, or other ratios depending on conditions nih.gov |

| γ-Cyclodextrin | Adamantane and/or p-Tolyl group | Hydrophobic effect, van der Waals interactions | 1:1 |

| Cucurbit[n]urils | Adamantane | Hydrophobic and ion-dipole interactions | 1:1 |

Self-Assembly into Ordered Structures: From Molecular Design to Material Constructs

The spontaneous organization of molecules into stable, non-covalently bonded aggregates is known as self-assembly. For 1-(p-Tolyl)-3-adamantanecarboxylic acid, this process is driven by a combination of directional hydrogen bonding and non-directional van der Waals forces. The carboxylic acid groups first associate to form the robust dimers as previously described. These dimeric units then serve as larger building blocks that arrange themselves into higher-order structures.

Applications in Crystal Engineering and Co-crystallization

Crystal engineering is the rational design of functional solid materials based on an understanding of intermolecular interactions. researchgate.net A key strategy within this field is co-crystallization, where two or more different neutral molecules are assembled in a crystalline lattice in a defined stoichiometric ratio. crimsonpublishers.com This technique is particularly valuable in pharmaceutical sciences for its ability to modify the physicochemical properties (e.g., solubility, stability, bioavailability) of an active pharmaceutical ingredient (API) without altering its covalent structure. nih.gov

1-(p-Tolyl)-3-adamantanecarboxylic acid is an excellent candidate for use as a "co-former" in co-crystallization. Its carboxylic acid group can form highly reliable and predictable supramolecular heterosynthons (recognition motifs between different functional groups) with complementary functionalities on an API, such as primary amides, pyridines, or other basic nitrogen atoms. researchgate.netrsc.org The bulky adamantane-tolyl scaffold can simultaneously influence the crystal packing through steric and lipophilic interactions, potentially disrupting unfavorable packing in the pure API and leading to a new, more desirable crystalline form. nih.gov

| Supramolecular Synthon | Functional Group 1 | Functional Group 2 | Commonality |

| Carboxylic Acid-Pyridine Heterosynthon | Carboxylic Acid (-COOH) | Pyridine (aromatic N) | Very common and robust |

| Carboxylic Acid-Primary Amide Heterosynthon | Carboxylic Acid (-COOH) | Primary Amide (-CONH₂) | A well-documented and reliable interaction in pharmaceutical co-crystals rsc.org |

| Carboxylic Acid Homodimer | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | The most common interaction for carboxylic acids when no better acceptor is present |

Investigation of Biological Interactions at a Molecular Level

Ligand Design Principles Incorporating Adamantane (B196018) Scaffolds

The design of biologically active molecules often leverages specific structural motifs, or scaffolds, that can be chemically modified to optimize interactions with a biological target. The adamantane group is a highly valued scaffold due to several key physicochemical properties that influence ligand design. researchgate.net

Rigidity and Pre-organization: The adamantane cage is exceptionally rigid. This conformational rigidity minimizes the entropic penalty upon binding to a target protein, as the ligand does not need to "freeze" into a specific conformation. This pre-organization can lead to higher binding affinities.

Three-Dimensionality and Steric Hindrance: Unlike flat aromatic rings, the adamantane scaffold provides a defined tetrahedral geometry. researchgate.net This allows for precise three-dimensional positioning of functional groups to probe and interact with corresponding pockets in a protein's active site. Its bulkiness, or steric hindrance, can also be exploited to understand binding orientations within a pharmacophore, as it restricts the possible ways a molecule can fit into a binding site. nih.gov

Metabolic Stability: The adamantane structure is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life.

These principles guide the rational design of ligands where the adamantane group serves as an anchor or a non-labile spacer, with functional groups, such as the p-tolyl and carboxylic acid moieties in 1-(p-Tolyl)-3-adamantanecarboxylic acid, positioned for specific interactions like hydrogen bonding, hydrophobic contacts, or salt bridges.

Molecular Docking and Computational Studies of Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in identifying potential biological targets and elucidating the binding mode of ligands like adamantane derivatives.

Computational studies on adamantane-containing compounds have explored their interactions with a variety of biological targets. For instance, novel adamantane-based compounds have been assessed as potential sigma-2 receptor ligands through molecular docking and molecular dynamics simulations to determine their binding modes and interaction mechanisms. nih.gov Similarly, adamantane derivatives have been docked into the active sites of enzymes such as tyrosyl-DNA-phosphodiesterase 1 (TDP1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to predict their inhibitory potential. mdpi.comnih.gov

In a typical docking study involving a molecule like 1-(p-Tolyl)-3-adamantanecarboxylic acid, the following interactions would be analyzed:

Hydrophobic Interactions: The adamantane cage and the p-tolyl group would be expected to form favorable hydrophobic contacts with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) in the target's binding pocket. physchemres.org

Hydrogen Bonding: The carboxylic acid group is a key hydrogen bond donor and acceptor. It can form strong hydrogen bonds with polar residues like Serine, Threonine, or charged residues like Arginine and Lysine. mdpi.com

Ionic Interactions: If the carboxylic acid is deprotonated (as a carboxylate), it can form salt bridges with positively charged residues.

The results of these simulations are often expressed as a binding affinity score (e.g., in kcal/mol), which estimates the strength of the protein-ligand interaction. mdpi.com These computational predictions provide valuable hypotheses that can then be tested and validated through in vitro experiments.

| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction | Reference |

| Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Phe259, Trp590 | Hydrophobic | mdpi.com |

| Ser463 | Hydrogen Bond | mdpi.com | |

| 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) | Key active site residues | Not specified | nih.gov |

| Sigma-2 Receptor | Hydrophobic region | Hydrophobic | nih.gov |

| Hydrogen-bond-acceptor group | Hydrogen Bond | nih.gov |

Enzyme Inhibition Studies: Mechanistic Insights (e.g., DGAT1, Urease)

Enzyme inhibition is a critical mechanism for many therapeutic agents. Adamantane derivatives have been investigated as inhibitors of various enzymes, including Diacylglycerol O-acyltransferase 1 (DGAT1) and urease.

Diacylglycerol O-acyltransferase 1 (DGAT1): DGAT1 is an enzyme that catalyzes the final step in triglyceride synthesis. nih.gov Its inhibition is a therapeutic strategy for metabolic disorders like obesity and diabetes. nih.gov While specific studies on 1-(p-Tolyl)-3-adamantanecarboxylic acid are not detailed, related carboxylic acid-containing DGAT1 inhibitors have been developed. researchgate.net Research on other DGAT1 inhibitors shows they can significantly reduce lipid accumulation. nih.govnih.gov The mechanism often involves the inhibitor binding to the active site of the enzyme, preventing the natural substrates (diacylglycerol and an acyl-CoA) from binding and reacting. The adamantane moiety would likely occupy a hydrophobic region of the active site, while the carboxylic acid could interact with polar or charged residues, anchoring the inhibitor in place.

| Enzyme | Function | Implication of Inhibition | Potential Role of Adamantane Scaffold | Reference |

| DGAT1 | Catalyzes final step of triglyceride synthesis | Treatment of obesity and diabetes | Occupies hydrophobic pockets in the active site | nih.govnih.gov |

| Urease | Hydrolyzes urea (B33335) to ammonia (B1221849) and carbon dioxide | Treatment of ulcers and urolithiasis caused by ureolytic bacteria | Binds to the enzyme active site, potentially interacting with the nickel ions | mdpi.com |

Urease: Urease is a nickel-containing enzyme produced by some bacteria (like Helicobacter pylori) and plants. It catalyzes the hydrolysis of urea, and its activity is linked to pathologies like peptic ulcers and the formation of infection-induced urinary stones. mdpi.com Urease inhibitors can counteract these effects. Kinetic studies of urease inhibitors help to elucidate their mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). For a competitive inhibitor, the molecule competes with the substrate (urea) for the active site. A Lineweaver-Burk plot analysis can be used to determine this mechanism. mdpi.com An adamantane carboxylic acid derivative could act as a urease inhibitor by positioning its bulky adamantane group within the enzyme's active site, potentially interacting with the crucial nickel ions via its carboxylic acid function, thereby blocking substrate access.

Protein-Ligand Binding Affinity Characterization (In vitro models)

Following computational predictions, the actual binding affinity of a ligand to its target protein must be confirmed using in vitro experimental models. Binding affinity quantifies the strength of the interaction and is a critical parameter in drug development. It is commonly expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity.

Public databases like BindingDB serve as large repositories for experimentally measured protein-ligand affinity data. bindingdb.org For adamantane derivatives, binding affinities have been determined for various targets. For example, novel adamantane-based compounds were synthesized and evaluated for their binding affinity to the sigma-2 receptor, with some showing high affinity (Ki < 1 nM). nih.gov

Standard in vitro techniques to measure binding affinity include:

Radioligand Binding Assays: These assays use a radioactively labeled ligand to compete with the test compound for binding to the target receptor.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction (Kd, enthalpy, and entropy).

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures the change in refractive index at a sensor surface as the ligand binds to an immobilized protein, providing real-time kinetics of association and dissociation.

Enzyme Inhibition Assays: For enzyme targets, the IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net

These experimental characterizations are essential to validate the predictions from molecular docking and to provide a quantitative measure of the ligand's potency.

Structure-Activity Relationship (SAR) Studies for Biological Targets at a Molecular Level

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. scienceforecastoa.com By systematically altering different parts of a lead compound like 1-(p-Tolyl)-3-adamantanecarboxylic acid, researchers can identify which functional groups are essential for activity and which can be modified to improve properties like potency, selectivity, or metabolic stability. nih.gov

For adamantane-based compounds, SAR studies have provided valuable insights. For example, in a study of adamantane derivatives as inhibitors of Kv7.1/KCNE1 ion channels, modifications were made at different positions of the adamantane scaffold. researchgate.net The study found that introducing bulky, hydrophobic substituents at one position was tolerated and could even increase affinity, whereas small polar groups reduced inhibition. researchgate.net This indicates the presence of a large hydrophobic pocket in the target protein.

An SAR study of 1-(p-Tolyl)-3-adamantanecarboxylic acid would involve synthesizing a series of analogs and evaluating their biological activity. Key modifications could include:

Modification of the Tolyl Group:

Varying the position of the methyl group (ortho, meta, para).

Replacing the methyl group with other substituents (e.g., halogens, methoxy, nitro groups) to probe electronic and steric effects.

Replacing the entire tolyl group with other aromatic or aliphatic rings.

Modification of the Carboxylic Acid:

Esterification or amidation to assess the importance of the acidic proton and hydrogen bonding capability.

Changing the chain length between the adamantane cage and the carboxyl group.

Modification of the Adamantane Scaffold:

Introducing substituents at other bridgehead positions of the adamantane core.

The results from these systematic modifications help to build a comprehensive SAR model, which can guide the design of more potent and selective compounds. nih.govfrontiersin.org

| Compound Series | Target | Key SAR Finding | Reference |

| Adamantane derivatives | Kv7.1/KCNE1 channels | Bulky, hydrophobic substituents are tolerated and can increase affinity; small polar groups reduce it. | researchgate.net |

| 4-(1-adamantyl)phenyl analogues | HIF-1α | The presence of an adamantane-containing indole (B1671886) derivative led to a potent inhibitor. | nih.gov |

| Pentacyclic triterpenoids | Human carboxylesterase 1 (hCE1) | Specific modifications at the C-3 and C-28 positions of the core structure were crucial for inhibitory potency and selectivity. | frontiersin.org |

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation and purity assessment of 1-(p-Tolyl)-3-adamantanecarboxylic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. For 1-(p-Tolyl)-3-adamantanecarboxylic acid, reversed-phase HPLC is a suitable approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A C18 column is a common choice for the stationary phase, while the mobile phase typically consists of a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727), often with the addition of an acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. Detection is commonly achieved using a UV detector, leveraging the chromophoric p-tolyl group.

For preparative applications, HPLC can be scaled up to isolate larger quantities of the compound. nih.gov The conditions used in analytical HPLC can be adapted for preparative HPLC to achieve high purity of the isolated 1-(p-Tolyl)-3-adamantanecarboxylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of carboxylic acids, derivatization is often a necessary step prior to GC analysis. This involves converting the carboxylic acid group into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. This derivatization enhances the thermal stability and volatility of the compound, allowing it to be effectively analyzed by GC.

Following separation on a GC column (typically a fused silica (B1680970) capillary column with a nonpolar stationary phase), the analyte enters the mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the derivatized compound, which allows for its unambiguous identification and quantification. The NIST Chemistry WebBook provides mass spectrometry data for adamantane-1-carboxylic acid, which can serve as a reference for understanding the fragmentation patterns of adamantane (B196018) derivatives. nih.govresearchgate.net

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Key Considerations |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with acid | UV (at λmax of p-tolyl group) | Optimization of mobile phase composition and pH is crucial for good peak shape and resolution. |

| GC-MS | Fused silica capillary with nonpolar phase | Helium | Mass Spectrometry (Electron Ionization) | Derivatization (e.g., esterification) is typically required to increase volatility. |

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods offer rapid and non-destructive ways to quantify 1-(p-Tolyl)-3-adamantanecarboxylic acid, primarily by exploiting its electronic structure.

UV-Visible (UV-Vis) Spectroscopy is a straightforward and widely used technique for the quantification of compounds containing chromophores. In 1-(p-Tolyl)-3-adamantanecarboxylic acid, the p-tolyl group acts as the primary chromophore, responsible for absorption in the UV region. The carboxylic acid group itself has a weak absorption at lower wavelengths (around 210 nm), which is often not practical for quantification due to potential interference from solvents and other matrix components. nih.govresearchgate.net The p-tolyl group, however, will exhibit characteristic absorption bands, likely in the range of 220-280 nm. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Fluorescence Spectroscopy is a highly sensitive technique that can be employed if the compound of interest is fluorescent. While the adamantane cage itself can exhibit fluorescence, this is often quenched upon substitution. mdpi.com However, the presence of the aromatic p-tolyl group may confer fluorescent properties to the molecule. If 1-(p-Tolyl)-3-adamantanecarboxylic acid is naturally fluorescent, a spectrofluorometer can be used for its quantification. This involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte. For non-fluorescent or weakly fluorescent carboxylic acids, derivatization with a fluorescent labeling reagent can be a powerful strategy to enhance detection sensitivity. rsc.org

| Method | Principle | Typical Wavelength Range | Advantages | Limitations |

| UV-Vis Spectroscopy | Absorption of UV-Vis light by the p-tolyl chromophore. | 220-280 nm (for p-tolyl group) | Simple, rapid, and non-destructive. | Moderate sensitivity, susceptible to interference from other absorbing species. |

| Fluorescence Spectroscopy | Emission of light after excitation of the fluorophore. | Excitation and emission wavelengths depend on the molecule's structure. | High sensitivity and selectivity. | Not all compounds are naturally fluorescent; derivatization may be required. |

Hyphenated Techniques (e.g., LC-MS/MS, GC×GC/TOFMS) for Complex Mixture Analysis

For the analysis of 1-(p-Tolyl)-3-adamantanecarboxylic acid in complex matrices, such as biological fluids or environmental samples, hyphenated techniques that couple a separation method with a highly selective detector are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of compounds in complex mixtures. mdpi.com The initial separation is achieved by HPLC, as described in section 7.1. The eluent from the HPLC column is then introduced into a tandem mass spectrometer. In the mass spectrometer, the parent ion corresponding to the protonated or deprotonated 1-(p-Tolyl)-3-adamantanecarboxylic acid is selected and fragmented. Specific fragment ions are then monitored for quantification. This multiple reaction monitoring (MRM) approach provides a high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. Derivatization can also be employed to improve ionization efficiency and chromatographic retention. mdpi.com

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC/TOFMS) offers exceptional separation power for the analysis of complex volatile and semi-volatile mixtures. This technique utilizes two different GC columns with orthogonal separation mechanisms. The enhanced separation capacity of GC×GC allows for the resolution of components that would co-elute in a one-dimensional GC separation. The use of a time-of-flight mass spectrometer (TOFMS) is advantageous as it provides fast data acquisition rates, which are necessary to adequately sample the narrow peaks produced by GC×GC, and delivers full-scan mass spectra for all components. This technique has been successfully applied to the identification of adamantane-type carboxylic acids in complex environmental samples. mdpi.com

| Technique | Separation Principle | Detection Principle | Application |

| LC-MS/MS | Liquid chromatography based on polarity. | Tandem mass spectrometry for selective detection of parent and fragment ions. | Quantification of the compound in complex biological and environmental samples. |

| GC×GC/TOFMS | Two-dimensional gas chromatography with orthogonal separation mechanisms. | Time-of-flight mass spectrometry for fast, full-scan mass spectral acquisition. | Detailed characterization of complex mixtures containing adamantane derivatives and other organic compounds. |

Development of Novel Sensor Technologies for Detection (e.g., Biosensors, Electrochemical Methods)

The development of novel sensor technologies offers the potential for rapid, portable, and cost-effective detection of 1-(p-Tolyl)-3-adamantanecarboxylic acid.

Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a signal proportional to the analyte concentration. For the detection of carboxylic acids, enzyme-based biosensors have been developed. For instance, a biosensor based on the inhibition of sarcosine (B1681465) oxidase has been used for the determination of carboxylic acids in wine. researchgate.net The development of a specific biorecognition element, such as an antibody or an aptamer, that selectively binds to 1-(p-Tolyl)-3-adamantanecarboxylic acid could lead to the creation of a highly specific biosensor.

Electrochemical Methods offer another promising avenue for the development of sensors for carboxylic acids. These methods are based on the measurement of an electrical signal (e.g., current or potential) that is related to the concentration of the analyte. Ferrocene-containing receptors have been shown to bind carboxylic acids, resulting in a detectable shift in the ferrocene-centered redox potential, which forms the basis for an electrochemical sensor. rsc.org The adamantane moiety itself has been utilized in the design of electrochemical sensors, for example, in aptamer-based sensors where adamantane is used for functionalization. nih.gov The electrochemical properties of 1-(p-Tolyl)-3-adamantanecarboxylic acid, likely influenced by the p-tolyl group, could be exploited for direct electrochemical detection or for the design of more sophisticated sensor platforms.

| Sensor Type | Recognition Element | Transduction Mechanism | Potential for 1-(p-Tolyl)-3-adamantanecarboxylic acid |

| Biosensor | Enzyme, antibody, aptamer | Amperometric, potentiometric, optical | Development of a specific biorecognition element for high selectivity. |

| Electrochemical Sensor | Redox-active receptor, modified electrode surface | Voltammetry, potentiometry, impedance spectroscopy | Direct detection based on electrochemical properties or indirect detection via specific binding events. |

Future Directions and Emerging Research Avenues

Integration into Novel Functional Materials and Frameworks

The adamantane (B196018) scaffold is increasingly recognized for its utility in constructing robust and functional materials due to its rigidity, thermal stability, and tetrahedral geometry. researchgate.net As a derivative, 1-(p-Tolyl)-3-adamantanecarboxylic acid is a prime candidate for integration as a building block, or "linker," in the creation of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.net

The carboxylic acid group provides a coordination site for metal ions, forming the nodes of MOFs, while the adamantane and p-tolyl groups form the struts that define the framework's porosity and chemical environment. uq.edu.auresearchgate.netrsc.org The non-polar, bulky nature of the adamantyl and tolyl groups can introduce hydrophobicity into the pores, which could be advantageous for the selective adsorption of specific molecules. researchgate.net The defined geometry of the adamantane cage offers precise, angstrom-level control over pore sizes, a critical factor in applications like gas separation and storage. researchgate.net

Future research is likely to focus on synthesizing and characterizing MOFs and other frameworks using 1-(p-Tolyl)-3-adamantanecarboxylic acid and its analogues. The goal will be to explore how the specific dimensions and functional groups of this linker influence the resulting material's properties, such as pore size, surface area, stability, and selectivity. uq.edu.aunih.gov

Table 1: Potential Applications of Frameworks Incorporating 1-(p-Tolyl)-3-adamantanecarboxylic Acid

| Application Area | Rationale for Use | Potential Advantage |

| Gas Separation & Storage | The rigid, 3D structure of the adamantane linker can create well-defined microporous environments. researchgate.net | High selectivity for specific gas molecules based on size and chemical affinity. |

| Catalysis | The framework can serve as a robust support for catalytic metal centers. researchgate.net | Enhanced catalyst stability and potential for shape-selective catalysis within the pores. |

| Sensing | The chemical environment of the pores can be designed to interact specifically with target analytes. rsc.org | High sensitivity and selectivity for chemical sensors. |

| Drug Delivery | The hydrophobic pores can encapsulate drug molecules for controlled release. pensoft.netpensoft.netnih.gov | Improved drug stability and targeted delivery. |

Beyond crystalline frameworks, the compound could be incorporated into supramolecular assemblies and polymers. nih.govmdpi.comwikipedia.org The strong, non-covalent host-guest interactions of the adamantane moiety, particularly with cyclodextrins, are well-documented and form the basis for creating self-assembling systems like hydrogels and nanoparticles for biomedical applications. nih.govnih.govrsc.org

Advanced Synthetic Methodologies for Analogues and Derivatives

While classical synthetic routes to adamantane derivatives are established, future research will increasingly employ advanced methodologies to create a diverse library of analogues of 1-(p-Tolyl)-3-adamantanecarboxylic acid. These methods offer greater efficiency, control, and the ability to introduce a wider range of functional groups.

Catalyst-Controlled C-H Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds on the adamantane cage or the tolyl group. acs.org Using specific catalysts, such as those based on photoredox chemistry, it is possible to selectively introduce substituents at positions that are difficult to access through traditional methods. acs.org This could be used to synthesize derivatives with altered electronic properties or additional points for conjugation.

Flow Chemistry: Continuous-flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. acs.orgdurham.ac.uknih.govacs.org For the synthesis of adamantane derivatives, which can sometimes involve hazardous reagents or intermediates, flow chemistry provides a safer and more efficient alternative to batch processing. durham.ac.ukacs.orgresearchgate.net This methodology could be applied to the multi-step synthesis of new analogues, enabling rapid production and optimization of reaction conditions. nih.gov

Table 2: Comparison of Synthetic Methodologies for Adamantane Derivatives

| Methodology | Description | Key Advantages for Synthesizing Analogues |

| Traditional Synthesis | Multi-step processes often starting from adamantane or adamantanol, involving classic functional group interconversions. wikipedia.orgresearchgate.net | Well-established routes, access to fundamental derivatives. |

| Catalytic C-H Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds using a catalyst. acs.org | Access to novel substitution patterns, high atom economy, functional group tolerance. acs.org |

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor. acs.orgdurham.ac.uk | Enhanced safety, improved scalability, precise control over reaction parameters, potential for automation. acs.orgnih.govnih.gov |

| Rearrangement Reactions | Acid-catalyzed skeletal rearrangements of polycyclic precursors to form the adamantane core. acs.orgmdpi.com | Construction of the adamantane framework with pre-installed functional groups. mdpi.comnih.gov |

Future work will focus on applying these advanced methods to systematically modify the 1-(p-Tolyl)-3-adamantanecarboxylic acid structure. This includes altering the substituents on the phenyl ring, changing the position of the tolyl and carboxyl groups on the adamantane cage, and introducing additional functional groups to the cage itself. nih.govnih.govacs.org The resulting library of compounds would be invaluable for structure-property relationship studies in materials science and medicinal chemistry.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules, including derivatives of 1-(p-Tolyl)-3-adamantanecarboxylic acid. nih.govrsc.org These computational tools can analyze vast datasets to identify complex structure-property relationships that are not immediately obvious to human researchers. researchgate.netnih.govaps.org

Property Prediction: Machine learning algorithms can be trained to predict a wide range of properties for new or hypothetical compounds, significantly reducing the need for laborious and expensive experimental synthesis and testing. researchgate.netresearchgate.netdoi.org By inputting the structure of a designed analogue, ML models could predict its physical properties (e.g., melting point, solubility), material characteristics (e.g., gas adsorption capacity in a resulting MOF), or biological activity. doi.orgresearchgate.net This allows for rapid computational screening of thousands of potential candidates before committing to laboratory work. nih.gov

Table 3: Role of AI/ML in the Development of Adamantane Derivatives

| AI/ML Application | Description | Potential Impact on Research |

| Generative Models | Algorithms that create new, viable molecular structures from scratch based on learned chemical rules. nih.govamazon.com | Rapid exploration of novel chemical space; design of molecules with optimized, multi-parameter profiles. nih.gov |

| Predictive QSPR Models | Quantitative Structure-Property Relationship models that predict physical, chemical, or biological properties from molecular structure. nih.gov | High-throughput virtual screening; prioritization of synthetic targets; reduction in experimental costs. |

| Synthesis Planning | AI tools that suggest viable synthetic routes for a target molecule. nih.gov | Acceleration of the synthesis of novel, computationally designed compounds. |

The future in this area involves creating a feedback loop where AI designs new compounds, these are synthesized (potentially using automated flow chemistry), and the experimental results are fed back into the AI model to improve its predictive accuracy. nih.gov This "design-make-test-analyze" cycle, accelerated by AI, will dramatically speed up the discovery of new functional materials and molecules based on the 1-(p-Tolyl)-3-adamantanecarboxylic acid scaffold.

Interdisciplinary Research with Nanoscience and Biotechnology at a Fundamental Level

The distinct properties of the adamantane cage make it an excellent component for interfacing with biological systems at the nanoscale, opening up numerous avenues for interdisciplinary research. nih.govnih.gov The carboxylic acid moiety of 1-(p-Tolyl)-3-adamantanecarboxylic acid provides a convenient handle for bioconjugation, allowing it to be attached to proteins, peptides, or nucleic acids.

Nanoscience Applications:

Nanoparticle Functionalization: The compound can be used as a surface ligand for nanoparticles (e.g., gold nanoparticles, quantum dots). The lipophilic adamantane and tolyl groups can modulate the nanoparticle's interaction with cell membranes, while the carboxylic acid provides a point of attachment. pensoft.netnih.gov

Self-Assembled Nanostructures: The strong and highly specific non-covalent binding between adamantane and cyclodextrin (B1172386) hosts can be exploited to build self-assembled drug delivery systems. nih.govrsc.orgnih.gov For example, a drug could be attached to a cyclodextrin, and a targeting ligand attached to an adamantane derivative. When mixed, they would self-assemble into a targeted nanoparticle. nih.gov

Biotechnology Applications:

Biosensors: The adamantane-cyclodextrin interaction can be used as a recognition element in biosensors. nih.gov For instance, a sensor surface could be coated with cyclodextrin, and a probe molecule (e.g., an antibody) could be tagged with an adamantane derivative. Binding of the target analyte to the antibody would bring the adamantane group to the surface, generating a detectable signal.

Probing Biological Interactions: The rigid adamantane scaffold can serve as a molecular "anchor" or a bulky group to probe protein-ligand interactions or to influence the conformation of bioactive peptides. nih.govtandfonline.com Its lipophilicity can enhance the ability of conjugated molecules to cross cellular membranes. nih.govtandfonline.com

Fundamental research in this area will explore how the precise structure of 1-(p-Tolyl)-3-adamantanecarboxylic acid influences these interactions. Studies would investigate how the p-tolyl group affects binding within a cyclodextrin cavity or how it influences the orientation of the molecule within a lipid bilayer, providing fundamental insights for the rational design of next-generation drug delivery vehicles, diagnostic tools, and biomaterials. pensoft.netpensoft.net

Q & A

Q. What are the recommended safety precautions for handling 1-(p-Tolyl)-3-adamantanecarboxylic acid in laboratory settings?